7-(4-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
This compound belongs to the xanthine-derived purine-2,6-dione family, characterized by a bicyclic purine core with substitutions at positions 1, 3, 7, and 8. Key structural features include:
Properties
IUPAC Name |
7-[(4-fluorophenyl)methyl]-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O3/c1-20-13-12(14(24)21(2)16(20)25)22(15(19-13)18-7-8-23)9-10-3-5-11(17)6-4-10/h3-6,23H,7-9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVNXNWHISGYLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCO)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound ChemDiv2_003760 are currently unknown. The compound contains a 4-fluorobenzyl group, which is known to interact with various proteins and enzymes in the body.
Mode of Action
The 4-fluorobenzyl group in the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. The presence of the hydroxyethylamino group could also contribute to the compound’s interaction with its targets.
Biochemical Pathways
The biochemical pathways affected by ChemDiv2_003760 are currently unknown. The compound’s 4-fluorobenzyl group has been associated with the modulation of interfacial kinetics in lithium-ion batteries
Pharmacokinetics
The4-fluorobenzyl group is known to have good bioavailability and stability. The compound’s hydroxyethylamino group could potentially enhance its water solubility, which could affect its absorption and distribution in the body.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of ChemDiv2_003760. For instance, the compound’s 4-fluorobenzyl group is stable under normal physiological conditions, but its stability could be affected by extreme pH or temperature conditions.
Biological Activity
7-(4-Fluorobenzyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that has garnered attention for its potential biological activities. This compound is part of a broader class of purine derivatives which have been studied for various pharmacological properties, including anti-inflammatory and anti-cancer activities.
Chemical Structure and Properties
The compound features a purine core with modifications that include a 4-fluorobenzyl group and a 2-hydroxyethylamino substituent. These modifications may influence its biological activity through changes in solubility, receptor binding affinity, and metabolic stability.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of purine derivatives. For instance, compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. In vitro assays demonstrated that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Table 1: Comparative IC50 Values of Purine Derivatives Against COX Enzymes
| Compound Name | IC50 (μM) | Reference |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | |
| 7-(4-Fluorobenzyl)-8-[(2-hydroxyethyl)amino]-... | TBD | Current Study |
| Other Similar Derivatives | TBD | Current Study |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In various cancer cell lines, purine derivatives have demonstrated the ability to induce apoptosis and inhibit cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .
Case Study: Effect on Cancer Cell Lines
In a study involving human breast cancer cells (MCF-7), treatment with similar purine derivatives resulted in significant reductions in cell viability after 24 hours of exposure. The observed effects were attributed to the activation of apoptotic pathways mediated by caspase enzymes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at the benzyl and hydroxyethyl positions can significantly impact receptor binding and overall efficacy. For example, the presence of electron-withdrawing groups like fluorine enhances lipophilicity and may improve cellular uptake .
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| 4-Fluorobenzyl Group | Increased anti-inflammatory potency |
| Hydroxyethylamine Substituent | Enhanced solubility and receptor affinity |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 7 and 8
The 7- and 8-positions are critical for modulating biological activity and physicochemical properties. Key analogs include:
*Calculated based on molecular formula C₁₅H₁₇FN₄O₃.
Key Observations:
- Hydroxyethylamino vs. Morpholino at Position 8: The hydroxyethylamino group (target compound) offers hydrogen-bonding capability, while the morpholino group () provides rigidity and solubility .
Physicochemical Properties
- Melting Points : Analogs with bulkier substituents (e.g., adamantane in 4f) exhibit higher melting points (191–194°C) compared to alkyl-chain derivatives (165–203°C) .
- Solubility: Polar groups like hydroxyethylamino (target compound) or morpholino () enhance aqueous solubility, whereas hydrophobic substituents (e.g., octyl in ) reduce it .
Halogenation Effects
- 4-Fluorobenzyl vs. 4-Chlorobenzyl : In triazole-linked purine derivatives (), 4-chlorobenzyl analogs show higher corrosion inhibition efficiency (94.0%) compared to 4-fluorobenzyl (86.9%), suggesting halogen electronegativity impacts electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
